5-Carboxytetramethylrhodamine

説明

Contextualization within Fluorescent Probe Development for Advanced Bioimaging

The development of advanced bioimaging techniques relies heavily on the availability of robust and versatile fluorescent probes. 5-TAMRA serves as a crucial component in this field, functioning as a red fluorescent derivatization reagent. genaxxon.com Its ability to be covalently attached to biomolecules such as proteins, peptides, and nucleic acids makes it a valuable label for visualizing and tracking these molecules within complex biological systems. genaxxon.commedchemexpress.comglpbio.comabcam.com

Traditional organic fluorescent dyes can sometimes suffer from limitations like low fluorescence intensity and poor photostability. While nanomaterials are being explored to overcome these issues, rhodamine-based dyes like 5-TAMRA remain widely used due to their favorable properties. baseclick.eu The linkage formed between 5-TAMRA and a biomolecule is a stable covalent bond, ensuring that the fluorescent signal remains associated with the molecule of interest under most biological conditions.

Significance in Advanced Biological and Biochemical Investigations

The application of 5-TAMRA extends to a variety of sophisticated biological and biochemical investigations. It is frequently employed in techniques such as Fluorescence Resonance Energy Transfer (FRET), where it often serves as an acceptor for the FAM (fluorescein) fluorophore. genaxxon.comabcam.com FRET studies allow for the measurement of distances on a molecular scale, providing insights into biomolecular interactions and conformational changes.

Furthermore, 5-TAMRA is a key fluorophore in single-molecule studies. sigmaaldrich.com Its high purity and the ability to detect a very small number of labeled molecules make it suitable for sensitive applications like capillary electrophoresis. avantorsciences.comsigmaaldrich.com The covalent attachment of 5-TAMRA to DNA enables research on branched and duplex DNA/RNA structures. sigmaaldrich.com It is also utilized for labeling oligonucleotides for automated DNA sequencing and for the detection of oligosaccharides via laser-induced fluorescence. abcam.comsigmaaldrich.com

Role as a Standard Fluorophore in Fluorescent Microscopy

In the realm of fluorescent microscopy, 5-TAMRA is recognized as an important standard fluorophore. avantorsciences.com A significant advantage of 5-TAMRA is that it is readily excited by the 546 nm spectral line from mercury-arc lamps, which are common in fluorescence microscopes. avantorsciences.comgenaxxon.com It is also efficiently excited by the 543 nm line of green He-Ne lasers. genaxxon.com

Compared to other common dyes like fluorescein (B123965), 5-TAMRA is intrinsically more photostable, meaning it resists fading upon prolonged exposure to light, which allows for longer observation times. avantorsciences.comgenaxxon.com Although the fluorescence quantum yield of its conjugates can be lower than that of fluorescein conjugates, they often appear brighter due to 5-TAMRA's high extinction coefficient and photostability. genaxxon.com Its well-characterized spectral properties have also led to its inclusion in reference dye kits used for calibrating fluorescence instrumentation.

Physical and Spectral Properties of 5-Carboxytetramethylrhodamine

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₂N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 430.45 g/mol | abcam.comsigmaaldrich.comavantorsciences.com |

| Appearance | Dark red or dark green solid/powder | baseclick.eugenaxxon.combiotium.com |

| Purity | ≥95% (HPLC) | sigmaaldrich.com |

| Excitation Maximum (λex) | ~540-558 nm | medchemexpress.combiotium.com |

| Emission Maximum (λem) | ~565-586 nm | medchemexpress.combiotium.com |

| Solubility | Soluble in DMSO, DMF, and Methanol (B129727); Slightly soluble in water | baseclick.eugenaxxon.comsigmaaldrich.combiotium.com |

Spectral Properties in Different Solvents

| Solvent | Excitation (nm) | Emission (nm) | Source(s) |

| Methanol | ~543 | ~570 | sigmaaldrich.com |

| DMSO or DMF | 546 | 579 | baseclick.eujenabioscience.com |

| 0.1M Tris pH 8.0 | 543 | 575 | genaxxon.com |

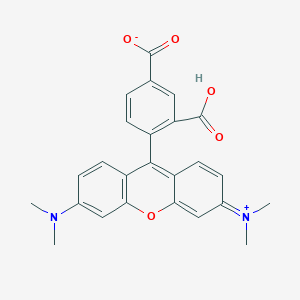

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMTOFQCVHHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376330 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-66-4 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 Carboxytetramethylrhodamine

Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines

The synthesis of carboxytetramethylrhodamine typically yields a mixture of two structural isomers, 5-carboxytetramethylrhodamine (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). acs.org While the mixture can be used for some applications, many advanced analytical techniques require the use of a single, pure isomer to ensure reproducibility and specificity. interchim.fr Therefore, the synthesis and subsequent separation of these isomers are critical steps.

A common and scalable method for synthesizing 5- and 6-carboxytetramethylrhodamines involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640) (trimellitic anhydride). researchgate.netacs.orgnih.gov This reaction produces an intermediate mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. researchgate.netnih.gov These benzophenone (B1666685) precursors are crucial as their separation at this stage is more manageable than the separation of the final rhodamine isomers. researchgate.net The individual isomeric benzophenones are then reacted with a second molecule of 3-dimethylaminophenol to yield the corresponding 5- or 6-carboxytetramethylrhodamine. researchgate.netacs.orgnih.gov

The separation of the 5- and 6-TAMRA isomers is a significant challenge in their production. While chromatographic methods can be used to separate the final isomeric mixture, they are often inefficient and difficult to scale up for multigram synthesis. researchgate.net A more practical and scalable approach involves the separation of the dicarboxybenzophenone intermediates. researchgate.net

This separation can be effectively achieved through fractional crystallization from a solvent mixture, such as methanol (B129727) and acetic acid. researchgate.netacs.orgnih.gov This method allows for the isolation of the individual benzophenone precursors, which can then be used to synthesize the pure 5-TAMRA or 6-TAMRA isomer. researchgate.netnih.gov This two-step process, involving the separation of intermediates followed by the final condensation, has proven to be a more efficient and scalable strategy for obtaining isomerically pure carboxytetramethylrhodamines. researchgate.net

Acylation of 3-dimethylaminophenol

Production of Reactive Forms for Bioconjugation

To be useful in labeling biomolecules, the carboxylic acid group of 5-TAMRA must be converted into a reactive form that can readily form a stable covalent bond with functional groups on the target molecule, such as primary amines.

One of the most common reactive derivatives of 5-TAMRA is the N-succinimidyl ester (5-TAMRA-SE). caymanchem.comabcam.com This amine-reactive fluorescent probe is synthesized from 5-TAMRA and is widely used for labeling proteins, peptides, and other molecules containing primary or secondary amine groups. interchim.frsigmaaldrich.comeurogentec.com The succinimidyl ester group reacts with amines under mild conditions to form a stable carboxamide bond. interchim.freurogentec.com 5-TAMRA-SE is a valuable reagent in various applications, including fluorescence resonance energy transfer (FRET) assays, immunofluorescent staining, and flow cytometry. caymanchem.comeurogentec.com

Table 1: Properties of 5-TAMRA-SE

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₂₅N₃O₇ caymanchem.com |

| Molecular Weight | 527.5 g/mol caymanchem.com |

| Excitation Maximum | 540-560 nm caymanchem.com |

| Emission Maximum | 580 nm caymanchem.com |

| Reactivity | Primary and secondary amines interchim.fr |

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly specific and efficient method for bioconjugation. idtdna.commedchemexpress.com To utilize this methodology, an azide (B81097) derivative of 5-TAMRA (5-TAMRA-Azide) is synthesized. medchemexpress.combaseclick.eu This derivative contains an azide group that can react with a terminal alkyne on a target biomolecule. medchemexpress.com This reaction is highly selective, occurs in aqueous conditions, and does not interfere with most biological functional groups, making it a powerful tool for labeling nucleic acids and proteins. idtdna.cominterchim.fr 5-TAMRA-azide is often used as a FRET acceptor, frequently paired with a FAM (fluorescein) donor. baseclick.eu

Table 2: Properties of 5-TAMRA-Azide

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₈N₆O₄ baseclick.eu |

| Molecular Weight | 512.56 g/mol baseclick.eu |

| Excitation Maximum (in DMSO) | 546 nm baseclick.eu |

| Emission Maximum (in DMSO) | 579 nm baseclick.eu |

| Reactivity | Terminal alkynes (via CuAAC) medchemexpress.com |

N-Succinimidyl Ester (SE) Derivatives (e.g., 5-TAMRA-SE)

Development of Phosphoramidite (B1245037) Reagents for Oligonucleotide Synthesis

For the automated, site-specific incorporation of fluorescent labels into synthetic oligonucleotides, phosphoramidite chemistry is the standard method. 5-TAMRA can be converted into a phosphoramidite reagent, which can then be used in solid-phase oligonucleotide synthesizers. acs.orglumiprobe.com

The synthesis of a 5-TAMRA phosphoramidite involves conjugating 5-carboxy-TAMRA to a linker molecule that contains a hydroxyl group, which is then phosphitylated. acs.org For example, 5-carboxy-TAMRA has been conjugated to 4-hydroxypiperidine, and the resulting alcohol was then treated with a phosphitylating agent to create the final phosphoramidite reagent. acs.org Another approach involves using a hydroxyprolinol-based linker. researchgate.netnih.gov These phosphoramidite reagents allow for the direct incorporation of the 5-TAMRA label at the 5'-terminus or at internal positions of a growing oligonucleotide chain during automated synthesis. lumiprobe.comnih.gov It is important to note that the TAMRA dye is sensitive to the standard deprotection conditions used in oligonucleotide synthesis (e.g., aqueous ammonia), so milder deprotection cocktails, such as a mixture of tert-butylamine, methanol, and water, are required to cleave the oligonucleotide from the solid support and remove protecting groups without degrading the dye. lumiprobe.combiosearchtech.com

Labeling oligonucleotides at the 3'-terminus with 5-TAMRA offers an alternative to 5'-end labeling and is crucial for applications where the 5'-end must remain unmodified for enzymatic reactions, such as in certain PCR-based assays or as probes. Two primary strategies are employed for 3'-end labeling: direct incorporation during synthesis and post-synthesis enzymatic or chemical conjugation.

A prevalent method for direct 3'-labeling involves the use of a 5-TAMRA-modified solid support, typically controlled pore glass (CPG), in an automated DNA synthesizer. lumiprobe.combiosearchtech.combiosyn.comnih.gov101.200.202 The synthesis of the oligonucleotide proceeds from this modified support, which ensures the 5-TAMRA molecule is located at the 3'-terminus of the final product. lumiprobe.com A critical consideration for this method is the chemical instability of the TAMRA dye under standard oligonucleotide deprotection conditions, which typically use strong bases like ammonium (B1175870) hydroxide (B78521). biosearchtech.com101.200.202lumiprobe.com To prevent degradation of the fluorophore, a milder deprotection cocktail, often a mixture of tert-butylamine, methanol, and water, must be used. lumiprobe.combiosearchtech.comlumiprobe.comacs.org

Alternatively, enzymatic methods can be used for post-synthesis labeling. The enzyme Terminal deoxynucleotidyl Transferase (TdT) can template-independently add a 5-TAMRA-labeled dideoxynucleotide triphosphate (such as TAMRA-ddCTP) to the 3'-hydroxyl group of a pre-synthesized oligonucleotide. jenabioscience.comrevvity.comaatbio.com This approach terminates the strand, adding a single labeled nucleotide to the 3'-end. revvity.com Another post-synthesis chemical approach involves synthesizing the oligonucleotide with a 3'-amino-modifier, which is then reacted with 5-TAMRA-NHS ester in solution. biosearchtech.com101.200.202

The choice of linkage for 3'-end labeling can influence the fluorescent properties of the conjugate. Studies have shown that oligonucleotides labeled using a TAMRA-CPG support can exhibit different fluorescence intensity and anisotropy changes upon binding to proteins compared to those labeled via an NHS ester linkage. nih.gov These 3'-labeled oligonucleotides are frequently used as components of dual-labeled probes in real-time PCR and in fluorescence resonance energy transfer (FRET) studies. biosearchtech.combiosyn.com

Bioconjugation Strategies Utilizing 5 Carboxytetramethylrhodamine

Covalent Labeling of Biomolecules via Amine Coupling

Oligonucleotides (DNA, RNA, PNA)

3'-End Labeling

Labeling oligonucleotides at the 3'-terminus with 5-TAMRA is a common strategy, particularly for applications where polymerase-mediated extension needs to be blocked, such as in certain hybridization probes. genelink.com This modification prevents the oligonucleotide from acting as a primer in PCR or sequencing reactions. biosyn.comgenelink.com

Two primary methods are employed for 3'-end labeling with TAMRA:

Solid-Phase Synthesis using CPG: A prevalent method involves the use of a 3'-TAMRA Controlled Pore Glass (CPG) support during automated solid-phase oligonucleotide synthesis. biosyn.combiosearchtech.com The synthesis proceeds from the 3'- to the 5'-end, so starting with the dye already attached to the solid support ensures the final oligonucleotide product has the label at its 3'-terminus. genelink.combiosearchtech.com

Post-Synthetic Conjugation: Alternatively, an oligonucleotide can be synthesized with a 3'-amino-modifier. This introduces a primary amine at the 3'-end, which can then be post-synthetically coupled with an amine-reactive form of the dye, such as 5-TAMRA N-succinimidyl ester (NHS ester). biosyn.comgenelink.com

A key consideration is that TAMRA is not stable under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions. 101.200.202 Therefore, modified deprotection protocols, such as using t-butylamine/methanol (B129727)/water, or the use of UltraMILD monomer chemistry are required to preserve the integrity of the dye when using direct labeling methods like the 3'-TAMRA CPG. biosearchtech.com101.200.202

| Method | Description | Key Considerations |

| 3'-TAMRA CPG | The oligonucleotide is synthesized on a solid support pre-derivatized with 5-TAMRA. biosearchtech.com | Blocks polymerase extension. genelink.com Requires modified, milder deprotection conditions to prevent dye degradation. biosearchtech.com101.200.202 |

| Post-Synthetic Labeling | An amino-modified oligonucleotide is first synthesized and then reacted with 5-TAMRA NHS ester. biosyn.comgenelink.com | Also blocks polymerase extension. genelink.com Avoids exposing the dye to the harsh conditions of oligonucleotide synthesis deprotection. 101.200.202 |

Internal Labeling

Internal labeling places the fluorescent dye within the oligonucleotide sequence rather than at one of its ends. This approach is valuable for applications like Fluorescence Resonance Energy Transfer (FRET) probes, where precise control over the distance between a donor fluorophore and an acceptor (quencher) is critical. genelink.comgenelink.com

The most common method for internal labeling with 5-TAMRA involves the use of a specialized phosphoramidite (B1245037) building block, TAMRA-dT . genelink.comgenelink.com This reagent consists of a deoxythymidine (dT) nucleoside where the 5-TAMRA dye is attached to the thymine (B56734) base via a spacer arm. genelink.comidtdna.com During automated DNA synthesis, this modified phosphoramidite is incorporated at a specific 'T' position in the sequence. genelink.comidtdna.com Consequently, the final oligonucleotide contains a TAMRA-labeled thymidine (B127349) base at a predetermined internal site. genelink.com

This strategy allows for the creation of fluorescently-labeled hybridization probes for various research and diagnostic applications, including in situ hybridization and studies of nucleic acid structure and interactions. genelink.comgenelink.com

| Reagent | Description | Position of Label | Common Application |

| TAMRA-dT | A deoxythymidine phosphoramidite modified with a 5-TAMRA dye attached to the base. genelink.com | Internal, at a thymidine (T) position. genelink.comidtdna.com | FRET probes, hybridization probes for in vivo and in vitro assays. genelink.comgenelink.com |

Labeling of Peptide Nucleic Acid (PNA)

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, which imparts unique hybridization characteristics, such as high binding affinity and stability. eurogentec.compnabio.com Labeling PNAs with fluorophores like 5-TAMRA is crucial for their use in applications such as fluorescence in situ hybridization (FISH), cellular uptake studies, and biodistribution imaging. eurogentec.comnih.govnih.gov

5-Carboxytetramethylrhodamine is typically conjugated to a PNA oligomer during solid-phase synthesis. nih.gov The labeling can be targeted to either the N-terminus (equivalent to the 5'-end of DNA) or the C-terminus (3'-end). pnabio.comnih.gov

N-terminal (5'-end) Labeling: The dye can be coupled to the free N-terminal amine of the PNA sequence. nih.govnih.gov Often, a hydrophilic linker, such as an 8-amino-3,6-dioxaoctanoic acid (AEEA or O linker) spacer, is incorporated between the dye and the PNA to improve solubility and minimize potential steric hindrance. pnabio.comnih.gov

C-terminal (3'-end) Labeling: Since the C-terminus of a PNA is typically an amide and thus unreactive, a common strategy is to first add an amino acid, such as lysine (B10760008), to the C-terminus. pnabio.comnih.gov The primary amine on the lysine side chain then provides a reactive handle for conjugation with this compound. nih.gov

For example, in one study, 5-TAMRA was attached to the C-terminus of anti-miR-122 PNAs via a lysine residue to facilitate imaging. nih.gov In another, the fluorophore was attached to the N-terminus of anti-miR-155 PNAs to track cellular uptake and biodistribution. nih.gov

| Terminus | Strategy | Linker/Amino Acid Example |

| N-terminus (5'-end) | Direct conjugation to the terminal amine. nih.gov | AEEA (O linker) spacer. pnabio.comnih.gov |

| C-terminus (3'-end) | Conjugation via an appended amino acid's side chain. nih.gov | Lysine (K). pnabio.comnih.gov |

Oligosaccharides

The labeling of oligosaccharides and glycans with fluorescent tags is essential for their study in glycomics and cell biology. While direct conjugation methods exist, the principles often follow those for other biomolecules, involving the reaction of an activated dye with a functional group on the sugar chain. The succinimidyl ester of this compound can be used for labeling carbohydrates. thermofisher.com The reaction typically targets an amine group, which may be naturally present or introduced chemically onto the oligosaccharide.

Advanced Bioconjugation Techniques

More sophisticated and highly specific bioconjugation methods have been developed to overcome the limitations of traditional labeling chemistries. These techniques offer greater control over the site of labeling and can be performed under mild, biologically compatible conditions.

Tag-Mediated Labeling Systems (e.g., HaloTag, SNAP-tag)

Tag-mediated labeling systems provide an alternative, highly specific method for attaching fluorescent dyes to proteins. plos.orgnih.gov These systems involve genetically fusing a protein of interest with a small "tag" protein (e.g., HaloTag, SNAP-tag) that has been engineered to react covalently with a specific substrate. plos.orgrevvity.comrevvity.com The substrate is a small molecule that includes the reactive group for the tag and a molecule of interest, such as 5-TAMRA. nih.gov

HaloTag: The HaloTag protein is a modified haloalkane dehalogenase that forms a covalent bond with ligands containing a chloroalkane linker. plos.orgnih.gov

SNAP-tag: The SNAP-tag is based on O⁶-alkylguanine-DNA alkyltransferase (hAGT) and reacts specifically with O⁶-benzylguanine (BG) derivatives. revvity.comneb.com

For both systems, substrates conjugated to TAMRA or spectrally similar dyes are commercially available. neb.combiotium.combiotium.com This allows for the specific, covalent labeling of the fusion protein with 5-TAMRA for visualization in live or fixed cells. plos.orgbiotium.com

An important research finding highlights an isomer-specific effect for HaloTag labeling in living cells. Studies have shown that using the 6'-carboxy isomer of TAMRA for the HaloTag ligand is crucial for maintaining cell viability, particularly mitochondrial integrity. plos.orgnih.govresearchgate.net In contrast, labeling with the 5'-carboxy isomer was found to induce cellular stress and mitochondrial fragmentation, making it unsuitable for live-cell imaging with this specific tag system. nih.govresearchgate.net This distinction was not observed for SNAP-tag labeling or for HaloTag labeling in fixed cells. plos.org

| Tag System | Basis of Reaction | 5-TAMRA Substrate | Research Finding |

| HaloTag | Modified haloalkane dehalogenase reacts with a chloroalkane linker. plos.orgnih.gov | TAMRA-chloroalkane ligand. | For live-cell imaging, the 6'-carboxy isomer of TAMRA is required to avoid toxicity; the 5'-carboxy isomer can be detrimental. plos.orgnih.govresearchgate.net |

| SNAP-tag | O⁶-alkylguanine-DNA alkyltransferase (hAGT) reacts with an O⁶-benzylguanine (BG) derivative. revvity.comneb.com | TAMRA-benzylguanine (BG-TAMRA) ligand. neb.com | Isomer-specific toxicity observed with HaloTag is not reported for SNAP-tag. plos.org |

Fluorescent D-Amino Acid (FDAA) Synthesis and Applications

Fluorescent D-amino acids (FDAAs) are powerful tools for investigating bacterial cell wall biosynthesis. These molecules are created by covalently linking a fluorophore to the side chain of a D-amino acid. wikipedia.org Because of their D-amino acid structure, they can be incorporated into the peptidoglycan (PG) of live bacteria by DD-transpeptidases, the enzymes responsible for cross-linking the cell wall. wikipedia.org This process allows for the direct, real-time visualization of new PG synthesis and bacterial growth with minimal perturbation. wikipedia.orgnih.gov Among the various fluorophores used, this compound (5-TAMRA) is particularly valuable due to its bright, photostable, orange-red fluorescence, making it suitable for advanced imaging techniques like super-resolution microscopy. wikipedia.orgtocris.commedchemexpress.com

The synthesis of 5-TAMRA-based FDAAs is typically achieved through a modular approach, which allows for the straightforward attachment of commercially available fluorophores to a D-amino acid backbone. nih.govresearchgate.net A common strategy involves the acylation of a protected D-amino acid with an activated form of this compound. iu.edu

A prominent example is the synthesis of TAMRA-D-lysine (TDL). This process uses an N-α-Boc-protected D-lysine, where the terminal ε-amino group is available for reaction. This amine is conjugated with this compound succinimidyl ester (5-TAMRA-OSu), an amine-reactive derivative of the dye. nih.goviu.edu This reaction yields the fluorescent D-amino acid TDL, which can be purified and used for bacterial labeling. nih.goviu.edu The entire synthesis can be performed in a standard organic chemistry laboratory over a period of 2-3 days. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| N-α-Boc-protected D-lysine | This compound succinimidyl ester (5-TAMRA-OSu) | Acylation | TAMRA-D-lysine (TDL) |

The resulting 5-TAMRA labeled FDAAs have distinct photophysical properties that make them excellent probes for biological imaging. These probes, sometimes referred to as TDL, TADA (TAMRA-D-alanine), or RADA, are incorporated directly into the bacterial cell wall during its synthesis. wikipedia.orgnih.govtocris.com

| Probe Name | Fluorophore | D-Amino Acid Backbone | Excitation Max (λex) | Emission Max (λem) |

|---|---|---|---|---|

| TDL (TAMRA-D-lysine) | This compound | D-Lysine | ~555 nm | ~575 nm nih.gov |

| RADA | This compound | D-Alanine | ~554 nm tocris.com | ~580 nm tocris.com |

| DDap(5TAMRA)-NH2 | This compound | Diaminopropionic acid (Dap) | Not specified | Not specified researchgate.net |

The applications of 5-TAMRA labeled FDAAs are centered on their ability to specifically label sites of active peptidoglycan biosynthesis in a wide range of bacterial species, including both gram-positive and gram-negative bacteria. wikipedia.org Their high brightness and photostability make them particularly well-suited for super-resolution microscopy techniques such as dSTORM and reSTORM, which require intense light sources. wikipedia.orgtocris.com

Key Research Applications:

Visualizing Cell Wall Growth: By incubating bacteria with 5-TAMRA FDAAs, researchers can fluorescently label the locations of new cell wall synthesis, providing insights into bacterial growth patterns. wikipedia.org

Pulse-Chase Experiments: These probes can be used in combination with other FDAAs of different colors (e.g., the blue-emitting HADA) to track the fate of newly synthesized peptidoglycan over time. For example, a short pulse of HADA followed by a chase with RADA (a TAMRA-based FDAA) can distinguish between old and new zones of cell wall growth, revealing dynamics of polar growth and peptidoglycan segregation. tocris.com

Tracking Bacterial Populations: Researchers have used TAMRA-labeled D-amino acids to tag specific bacterial species, such as Prevotella copri and Lactobacillus murinus, to observe their localization and interaction in mixed populations or within a host. researchgate.net

Studying Transpeptidase Activity: As the incorporation of FDAAs is mediated by transpeptidases, these fluorescent probes serve as effective reporters for the in-situ activity of these essential cell wall synthesizing enzymes. wikipedia.org

| Application | Example Study Finding | Reference |

|---|---|---|

| Monitoring Peptidoglycan Segregation | Used RADA (magenta) in a pulse-chase experiment with HADA (cyan) to visualize new vs. old cell wall in pole-growing mycobacteria. | tocris.com |

| Tracking Bacteria In Vivo | TAMRA-labeled L. murinus and Cy5-labeled P. copri were visualized in the intestine after gavage. | researchgate.net |

| Super-Resolution Microscopy | TAMRA-based FDAAs (TADA) are noted for their high brightness and photo/thermo-stability, making them suitable for techniques like dSTORM. | wikipedia.orgtocris.com |

| Probing PG Synthesis | FDAAs, including TDL, are used for rapid and covalent detection of cell wall biosynthesis in a broad range of bacterial species. | nih.gov |

Applications of 5 Carboxytetramethylrhodamine in Advanced Research Methodologies

Spectroscopic Techniques for Molecular Dynamics and Interactions

The unique photophysical characteristics of 5-TAMRA make it an ideal candidate for several spectroscopic techniques aimed at elucidating the dynamics and interactions of molecules.

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (chromophores). 101.200.202 This process is highly dependent on the distance between the donor and acceptor molecules, typically within a range of 10 to 100 Å, making it a powerful tool for studying molecular proximity. 101.200.202genelink.com 5-TAMRA is frequently used as an acceptor in FRET pairs due to its spectral properties. biosynth.comabcam.com

A commonly used and effective FRET pair consists of 6-Carboxyfluorescein (6-FAM) as the donor and 5-TAMRA as the acceptor. genelink.comabcam.com The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor for efficient energy transfer. genelink.com In the 6-FAM/TAMRA pair, 6-FAM is excited at approximately 492 nm, and it transfers this energy to TAMRA, which then emits light at around 580 nm. genelink.com This specific pairing is widely used for labeling oligonucleotides and in automated DNA sequencing applications. genelink.comabcam.com

The design of the linker separating the donor and acceptor is also crucial. For instance, a rigid amino acid linker like 4-aminomethylbenzoic acid has been used to separate fluorescein (B123965) and rhodamine dyes in energy transfer cassettes. oup.com The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of that distance. genelink.com

Researchers have synthesized various energy transfer dyes using isomers of carboxyfluorescein as donors and derivatives of rhodamine, including 5-carboxytetramethylrhodamine, as acceptors to optimize FRET signals for applications like automated DNA sequencing. oup.com

Below is an interactive data table summarizing the properties of a common FRET pair involving 5-TAMRA.

| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) | Common Applications |

|---|---|---|---|---|

| 6-Carboxyfluorescein (6-FAM) | Donor | ~492 genelink.com | ~517 biosynth.com | Oligonucleotide labeling, DNA sequencing genelink.com |

| This compound (5-TAMRA) | Acceptor | ~546-565 caymanchem.comgenelink.com | ~580 caymanchem.comgenelink.com | Oligonucleotide labeling, FRET-based assays caymanchem.comgenelink.com |

The efficiency of FRET is a critical parameter in biological studies as it provides information about molecular distances and interactions. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key characteristic of a given FRET pair. For the fluorescein-TAMRA pair, the R₀ has been calculated to be 5.8 nm. researchgate.net However, FRET efficiency is highly sensitive to the Förster critical distance. nih.govresearchgate.net

Studies have shown that attaching 5-TAMRA to the 3' end of a DNA hairpin can lead to a moderate fluorescence enhancement of a 6-FAM donor upon direct laser excitation of the acceptor. nih.gov This phenomenon, known as FRET inhibition, relies on occupying the acceptor's excited state for a significant portion of the donor's excitation cycles. nih.gov The relatively fast dark state decay of TAMRA (around 10 μs) results in a stable frequency response in enhancement measurements over a range of modulation frequencies. nih.gov

In the context of multimeric protein arrays in living cells, FRET efficiency has been studied using fluorescent proteins. The theory allows for the prediction of FRET efficiency in complex systems based on measurements from simpler duplexes. core.ac.uk For example, the FRET efficiency of a triplex construct can be predicted from the pairwise FRET efficiencies of duplexes. core.ac.uk

To overcome limitations such as poor spectral overlap between a donor and a final acceptor, three-component or triple-color FRET (triFRET) systems have been developed. nih.gov These systems introduce an intermediate fluorophore to act as a bridge for energy transfer. nih.gov For instance, in a system with a cationic conjugated polymer (CCP) as the initial donor and 5-TAMRA as the final acceptor, the direct FRET efficiency is low despite some spectral overlap. nih.govresearchgate.net By introducing fluorescein as an intermediate donor, the FRET efficiency between the CCP and TAMRA is significantly improved. nih.govresearchgate.net This triFRET system offers advantages like higher efficiency for long-range energy transfer and better detection sensitivity. nih.govresearchgate.net

The calculated Förster radii (R₀) for the pairs in one such triFRET system were:

In addition to being a fluorescent acceptor in FRET, 5-TAMRA can also function as a quencher. genelink.com This property is exploited in various FRET-based quenching probes used in molecular biology, such as TaqMan probes and Molecular Beacons. genelink.comulab360.com

In these applications, a fluorophore (like 6-FAM) and a quencher (like TAMRA) are attached to an oligonucleotide probe. genelink.com In the absence of a target sequence, the probe maintains a conformation (e.g., the hairpin structure of a Molecular Beacon) that keeps the donor and quencher in close proximity, resulting in the quenching of the donor's fluorescence. ulab360.com Upon hybridization to a target nucleic acid sequence, the probe undergoes a conformational change that separates the donor and quencher, leading to an increase in fluorescence. ulab360.com In TaqMan probes, the 5' exonuclease activity of Taq polymerase cleaves the probe during PCR, separating the reporter dye from the quencher. ulab360.comnih.gov

The quenching efficiency of TAMRA makes it a suitable component for these probes, which are widely used for real-time PCR and nucleic acid detection. genelink.comulab360.com

Fluorescence Polarization (FP) is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to another, larger molecule. nih.gov When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it rotates rapidly, and the emitted light is depolarized. nih.gov If the tracer binds to a larger molecule, its rotation slows down, and the emitted light remains more polarized. This change in polarization is used to study binding events. nih.gov

This compound is used as a fluorescent label in FP assays to study a variety of molecular interactions. caymanchem.com For example, N-terminally labeled peptides with 5-TAMRA have been used in FP competition assays to identify inhibitors of protein-protein interactions. nih.gov In one study, a TAMRA-labeled dodecapeptide was used to screen for inhibitors of the S100B protein. nih.gov

FP assays using 5-TAMRA have also been developed for studying deubiquitinating enzymes (DUBs). ubiqbio.com A reagent based on a 5-TAMRA modified Lys-Gly sequence linked to ubiquitin allows for the measurement of DUB activity through changes in fluorescence polarization. ubiqbio.com Similarly, FP assays have been designed for de-SUMOylating enzymes. ubiqbio.com

The selection of the fluorescent probe is critical in FP assay development. In some cases, the dye itself can influence the binding affinity, necessitating the testing of different fluorophores to find one that does not interfere with the natural interaction. nih.gov

Below is an interactive data table summarizing research findings using 5-TAMRA in Fluorescence Polarization Assays.

| Assay Target | 5-TAMRA Labeled Molecule | Purpose of the Assay | Key Finding/Observation | Reference |

|---|---|---|---|---|

| S100B Protein | TAMRA-TRTK-12 dodecapeptide | Identify inhibitors of S100B protein interaction. | The FP assay was successfully used to screen a compound library and identify potential S100B inhibitors. | nih.gov |

| Deubiquitinating Enzymes (DUBs) | TAMRA-modified Lys-Gly sequence linked to ubiquitin | Measure DUB activity. | The assay reagent allows for the study of DUBs with typical substrate concentrations of 10-100 nM. | ubiqbio.com |

| De-SUMOylating Enzymes | TAMRA-modified Lys-Gly sequence linked to SUMO-1 or SUMO-2 | Measure de-SUMOylating enzyme activity. | The assay provides a tool for studying enzymes involved in SUMOylation pathways. | ubiqbio.com |

| UDP-galactopyranose mutase | Not specified | Binding assay for the enzyme. | 5-TAMRA was utilized in a fluorescence polarization binding assay for this virulence factor. | caymanchem.com |

Triple-Color FRET Systems for Enhanced Energy Transfer

Luminescence Resonance Energy Transfer (LRET)

This compound is employed as a fluorescence partner in Luminescence Resonance Energy Transfer (LRET) applications. scientificlabs.co.uksigmaaldrich.com LRET is a distance-dependent interaction between a luminescent donor and a fluorescent acceptor, where the energy from the donor is non-radiatively transferred to the acceptor. The efficiency of this transfer is highly sensitive to the distance between the donor and acceptor, making LRET a powerful tool for studying molecular interactions and conformations. In such setups, 5-TAMRA can serve as the fluorescent acceptor, receiving energy from a suitable luminescent donor. biosynth.cominterchim.fr This application is particularly useful in studying the interactions between biomolecules, such as proteins and nucleic acids. biosynth.com

Two-Dimensional Fluorescence Intensity Distribution Analysis (2D-FIDA)

This compound is a key fluorescent partner in Two-Dimensional Fluorescence Intensity Distribution Analysis (2D-FIDA). scientificlabs.co.uksigmaaldrich.com 2D-FIDA is a powerful analytical method that analyzes the joint distribution of photon count numbers from a microscopic volume containing fluctuating numbers of fluorescent molecules, monitored by two separate detectors. researchgate.netnih.govnih.gov This technique can determine the concentrations and specific brightness values of different fluorescent species. researchgate.netnih.gov

When utilized with a polarization cube, 2D-FIDA can distinguish between fluorescent species based on their specific polarization ratios. researchgate.netnih.gov A notable example of this application is the study of the binding of 5'- (or 6-) carboxytetramethylrhodamine (TAMRA)-labeled theophylline (B1681296) to an anti-theophylline antibody. researchgate.netnih.gov In a two-color setup, 2D-FIDA can analyze the binding of a TAMRA-labeled ligand, such as somatostatin-14, to its receptor. researchgate.netnih.gov This method is recognized for its high accuracy among fluorescence fluctuation techniques and is well-suited for monitoring a variety of molecular interactions. researchgate.netnih.gov

Single-Molecule Fluorescence Studies

The intrinsic properties of this compound make it highly suitable for single-molecule fluorescence studies. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These studies investigate the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. 5-TAMRA's high photostability and the ability to covalently attach it to biomolecules like DNA and RNA are critical for these applications. genaxxon.comsigmaaldrich.com

In one such application, DNA molecules were labeled with 5-TAMRA and a small nitroxide radical, TEMPO, to investigate intramolecular quenching efficiency as a means to measure short intramolecular distances (10-30 Å). nih.gov Both steady-state ensemble fluorescence and fluorescence correlation spectroscopy measurements demonstrated an exponential decrease in the quenching rate constant with the increasing distance between the dye and the quencher, highlighting the potential of this method for measuring short distance changes within single biomolecules. nih.gov Furthermore, studies on 5-TAMRA-labeled oligonucleotides have revealed the existence of multiple conformational states, including fluorescent and non-fluorescent (dark) species, the distribution of which is dependent on temperature and ionic strength. nih.gov

Time-Resolved Fluorescence Dynamics

The fluorescence lifetime of this compound is a sensitive reporter of its local environment, making it a valuable probe for time-resolved fluorescence dynamics studies. These studies provide information on the conformational changes and interactions of biomolecules on a picosecond to nanosecond timescale. researchgate.netpnas.org

For instance, time-resolved fluorescence experiments on 5-TAMRA covalently linked to the 5' end of both single-stranded and double-stranded DNA have identified at least three distinct states. nih.gov Two of these states are fluorescent, with lifetimes in the ranges of 0.5-1 ns and 2.5-3 ns, while the third is a non-fluorescent "dark" species. nih.gov The populations of these states are influenced by temperature and ionic strength. nih.gov In another study, the mixing kinetics of picoliter droplets were characterized by monitoring the fluorescence quenching of 5-TAMRA by N-Bromosuccinimide, demonstrating mixing times of less than 10 milliseconds. mpg.de The fluorescence decay of 5-TAMRA conjugated to a DNA aptamer has been shown to be complex, with two highly temperature-dependent fluorescence lifetimes, one similar to the free dye and another quenched lifetime indicative of a charge transfer reaction. researchgate.net

| Parameter | Value | Context |

| Fluorescence Lifetime State 1 | 0.5 - 1 ns | Fluorescent state of 5-TAMRA-DNA complex nih.gov |

| Fluorescence Lifetime State 2 | 2.5 - 3 ns | Fluorescent state of 5-TAMRA-DNA complex nih.gov |

| Quenched Lifetime | Temperature-dependent | Observed in 5-TAMRA-aptamer conjugate, characteristic of charge transfer researchgate.net |

| Mixing Time | < 10 ms | Characterized by fluorescence quenching of 5-TAMRA mpg.de |

Cellular and Molecular Imaging Techniques

This compound is extensively used in cellular and molecular imaging, enabling the visualization and analysis of cellular structures and populations. Its ability to be conjugated to various biomolecules makes it a versatile label for these applications. biosynth.comchemimpex.com

Immunofluorescence Assays

In immunofluorescence assays, 5-TAMRA is a popular choice for labeling antibodies. eurogentec.comchemimpex.comeurogentec.com These labeled antibodies can then be used to detect specific antigens within cells or tissue sections, allowing for the visualization of the distribution and localization of target proteins. chemimpex.com The stable conjugates formed between 5-TAMRA and proteins are well-suited for these applications. eurogentec.comeurogentec.com The succinimidyl ester of 5-TAMRA is commonly used for this purpose, reacting with primary amines on the antibody to form a stable bond. eurogentec.comeurogentec.com

Flow Cytometry for Cell Population Analysis

This compound is a widely used fluorophore in flow cytometry for the analysis of cell populations. eurogentec.comchemimpex.comeurogentec.comnih.gov In this technique, cells are labeled with fluorescent probes and then passed through a laser beam, allowing for the quantification and characterization of different cell types within a heterogeneous population.

A notable application involves a novel flow cytometric method to quantify the phagocytosis of apoptotic cells. nih.gov In this study, a B-cell line was labeled with the succinimidyl ester of TAMRA and induced to undergo apoptosis. nih.gov These labeled apoptotic cells were then co-cultured with endothelial cells. nih.gov Flow cytometry could then distinguish between endothelial cells with surface-bound lymphocytes (TAMRA+CD45+), endothelial cells that had phagocytosed apoptotic lymphocytes (TAMRA+CD45-), and endothelial cells not associated with lymphocytes. nih.gov This method allows for the clear distinction between cell adhesion and phagocytosis. nih.gov

In other studies, 5-TAMRA has been used to label ligands to study receptor-ligand interactions on the cell surface. For example, a TAMRA-conjugated endomorphin-1 was used to analyze the cell biology of the µ-opioid receptor in keratinocytes. researchgate.net Similarly, a probe-TAMRA was evaluated as a ligand for the formyl peptide receptor 1 (FPR1) using flow cytometry. researchgate.net

| Application | Cell Type | Target | Key Finding |

| Phagocytosis Assay | Endothelial cells, B-cells | Apoptotic cells | Distinguished between surface-bound and phagocytosed cells nih.gov |

| Receptor Studies | Keratinocytes | µ-opioid receptor | Analyzed receptor cell biology researchgate.net |

| Ligand Binding | HEK293T cells | Formyl Peptide Receptor 1 (FPR1) | Evaluated ligand-receptor interaction researchgate.net |

Live-Cell Imaging and In Vivo Studies

The ability to observe biological events as they occur in their natural context is a cornerstone of modern biological research. 5-TAMRA has proven to be a versatile probe for live-cell imaging and in vivo studies, offering insights into the dynamic nature of cellular functions.

5-TAMRA and its derivatives are instrumental in tracking a range of cellular activities. For instance, 5-TAMRA-labeled ligands have been developed to study ligand-binding properties of G protein-coupled receptors (GPCRs) like the M4 muscarinic acetylcholine (B1216132) receptor in live cells. nih.gov These fluorescent probes enable the real-time monitoring of receptor interactions, providing valuable data on drug-receptor engagement.

In the realm of in vivo studies, 5-TAMRA has been utilized for cell-type-specific proteomic labeling. For example, in mice, TAMRA signals have been exclusively detected in GFP-positive astrocytes, confirming the specific labeling of proteins within this cell type. biorxiv.org This specificity allows for the investigation of regional differences in the proteomes of distinct cell populations within a living organism. biorxiv.org Furthermore, TAMRA has been employed as a quencher dye in TaqMan probes for quantitative reverse transcription PCR (RT-PCR), a technique used to measure gene expression levels in vivo. tandfonline.com In this system, TAMRA quenches the fluorescence of a reporter dye until the probe is cleaved during PCR, allowing for the quantification of specific mRNA transcripts. tandfonline.com

The synthesis and application of fluorescent D-amino acids (FDAAs), such as those incorporating 5-TAMRA, have revolutionized the study of bacterial cell wall synthesis. nih.gov A notable example is 3-[this compound]-carboxamide-D-Alanine (TADA), which is incorporated into the peptidoglycan of bacteria, allowing for the visualization of cell wall synthesis and remodeling. elifesciences.org This method has been used to study the growth patterns of diverse bacteria in vivo, such as the gut microbiota in rats. nih.govfrontiersin.org

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. promega.sg Super-resolution techniques like Stimulated Emission Depletion (STED) microscopy overcome this limitation, enabling imaging at the nanoscale. promega.sgwikipedia.org 5-TAMRA and its derivatives are well-suited for STED microscopy due to their photophysical properties. mouse-trap.orgmpg.deleica-microsystems.com STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation focus, thereby reducing the size of the effective fluorescent spot. wikipedia.org The compatibility of TAMRA with STED has been demonstrated in various applications, including the imaging of subcellular structures with resolutions significantly below the diffraction limit. mpg.deleica-microsystems.com

Tracking Cellular Processes (e.g., protein interactions, gene expression, cell wall synthesis)

Optical Lock-in Detection (OLID) Imaging Microscopy

Optical Lock-in Detection (OLID) is an imaging technique designed to enhance contrast by isolating specific fluorescence signals from background noise. nih.gov This is achieved by using "optical switches," probes whose fluorescence can be modulated. nih.gov Tetramethylrhodamine (B1193902) (TMR), the parent compound of 5-TAMRA, has been incorporated into such optical switch probes. nih.gov In these probes, the TMR fluorophore is linked to a photochromic molecule, such as spironaphthoxazine (NISO). The proximity of the two moieties allows for Förster Resonance Energy Transfer (FRET) to occur in one state, quenching the TMR fluorescence. nih.gov By optically switching the photochromic partner between its two states, the fluorescence of TMR is modulated. A lock-in detection method then isolates this modulated signal from any non-modulated background, resulting in high-contrast images of specific structures within living cells. nih.govnih.gov This approach is particularly useful for imaging in environments with high and fluctuating background signals. researchgate.net

Visualization of Bacterial Growth and Peptidoglycan Synthesis

As mentioned previously, 5-TAMRA conjugated to D-amino acids provides a powerful tool for visualizing bacterial growth and the synthesis of peptidoglycan (PG), a critical component of the bacterial cell wall. nih.govelifesciences.org These fluorescent D-amino acids (FDAAs), including TAMRA-amino-D-alanine (TADA) and TAMRA-D-lysine (TDL), are incorporated into the PG structure by the cell's own enzymatic machinery. nih.govfrontiersin.org This allows for the direct and real-time visualization of where and when new cell wall material is being synthesized.

Researchers have used this technique to study the diverse growth patterns of bacteria, such as the distinct modes of septum synthesis, diffuse synthesis, and polar growth. nih.gov By using sequential labeling with different colored FDAAs, it is possible to track the progression of cell wall growth over time. nih.govfrontiersin.org This methodology has been applied to a wide range of bacterial species, including E. coli, B. subtilis, and mycobacteria, providing fundamental insights into bacterial physiology. elifesciences.orgnih.gov Furthermore, these probes have been used to investigate the effects of antibiotics that target cell wall synthesis. researchgate.net

| Probe Name | Composition | Application | References |

| TADA | 3-[this compound]-carboxamide-D-Alanine | Visualization of peptidoglycan synthesis in bacteria | elifesciences.orgnih.govfrontiersin.org |

| TDL | TAMRA-D-lysine | Probing peptidoglycan synthesis | nih.govfrontiersin.org |

| 5-TAMRA-ampicillin | This compound conjugated to ampicillin | Assay for penicillin-binding protein inhibition | researchgate.net |

Nucleic Acid Research and Analysis

Beyond its applications in cellular imaging, 5-TAMRA has played a pivotal role in the advancement of nucleic acid research, particularly in the field of DNA sequencing.

Automated DNA Sequencing Applications

5-TAMRA has been a cornerstone in the development of automated DNA sequencing technologies. abcam.comtenovapharma.comglpbio.com It is widely used for labeling oligonucleotides and dideoxynucleotides. abcam.comoup.combioacts.com In these applications, the fluorescent dye is attached to the DNA fragments generated during the sequencing reaction. As these fragments are separated by size, a laser excites the dye, and the emitted fluorescence is detected. The color of the fluorescence identifies the terminal nucleotide of that fragment.

5-TAMRA is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) pairs with a donor dye like fluorescein (FAM). abcam.commetabion.commetabion.com This energy transfer mechanism enhances the signal and allows for multiplexing, where different dye combinations are used to label the four different DNA bases (A, T, C, and G). The use of spectrally distinct dyes, including 5-TAMRA, was a critical innovation that enabled the high-throughput capabilities of modern automated DNA sequencers. oup.com

| Property | Description |

| Excitation Maximum | ~546-553 nm bioacts.comtocris.com |

| Emission Maximum | ~575-580 nm tocris.comfluorofinder.com |

| Applications in DNA Sequencing | Oligonucleotide labeling, dye-labeled primers, FRET acceptor for FAM abcam.comtenovapharma.comoup.commetabion.com |

| Reactive Forms | NHS ester, Azide (B81097) tocris.comidtdna.com |

Real-Time Polymerase Chain Reaction (PCR) Applications

This compound (5-TAMRA) is a fluorescent dye frequently utilized in real-time polymerase chain reaction (qPCR) applications, primarily as a quencher in dual-labeled probes. biosearchtech.combiosyn.comalphaadn.com These probes, such as TaqMan probes, are oligonucleotides labeled with a reporter fluorophore at the 5'-end and a quencher at the 3'-end. alphaadn.comthermofisher.com The close proximity of the quencher to the reporter dye results in the suppression of the reporter's fluorescence through Förster Resonance Energy Transfer (FRET). biosearchtech.compeptide.com

During the PCR amplification process, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher. idtdna.com This separation leads to an increase in the reporter's fluorescence, which is proportional to the amount of amplified product. idtdna.com 5-TAMRA is an effective quencher for a variety of reporter dyes, including FAM, HEX, TET, and JOE, due to significant overlap between its absorption spectrum and their emission spectra. biosearchtech.com

While 5-TAMRA can also function as a reporter dye, its primary role in qPCR is as a quencher. biosearchtech.combiosyn.com However, a notable limitation of using 5-TAMRA is its intrinsic fluorescence, which can contribute to background signal and potentially reduce the sensitivity of the assay. biosearchtech.com Additionally, its broad emission spectrum can limit its use in multiplexing applications where multiple targets are detected simultaneously. biosearchtech.com Despite these limitations, 5-TAMRA has been a cornerstone in the development of probe-based qPCR assays for the detection and quantification of nucleic acids. biosearchtech.com

| Reporter Dye | Quencher | Application |

| FAM, VIC, TET | 5-TAMRA | TaqMan qPCR probes for gene expression analysis. thermofisher.com |

| FAM | 5-TAMRA | Dual-labeled probes for real-time PCR. alphaadn.comjenabioscience.com |

| FAM, HEX, TET, JOE | 5-TAMRA | Quencher for various fluorophores in dual-labeled probes. biosearchtech.com |

Hybridization Probes for In Vitro and In Vivo Research

Oligonucleotides labeled with this compound (5-TAMRA) are widely used as hybridization probes in a variety of research applications, both in vitro and in vivo. biosyn.comgenelink.com These probes are instrumental in detecting and localizing specific DNA or RNA sequences within complex biological samples. The fluorescent properties of 5-TAMRA allow for the visualization and analysis of hybridization events. biosearchtech.combiocat.com

In fluorescence in situ hybridization (FISH), 5-TAMRA labeled probes can be used to identify the location of specific messenger RNA (mRNA) molecules within fixed cells and tissues. biocat.com This technique provides valuable insights into gene expression patterns at the single-cell level. 5-TAMRA is considered a bright and stable dye for FISH applications, making it a suitable choice, particularly for probe sets with a lower number of probes. biocat.com

Furthermore, 5-TAMRA labeled oligonucleotides are employed in Förster Resonance Energy Transfer (FRET) based hybridization assays. In these assays, a donor and an acceptor fluorophore are used to monitor the hybridization of two complementary nucleic acid strands. biosyn.com The efficiency of energy transfer between the donor and acceptor is dependent on their proximity, which changes upon hybridization. peptide.com For instance, a common FRET pair is 6-FAM as the donor and 5-TAMRA as the acceptor. biosyn.com

The versatility of 5-TAMRA also extends to its use in proton-fueled, reversible DNA hybridization chain reaction (HCR) assemblies for pH sensing and imaging in living cells. nih.gov These innovative probes utilize pH-responsive DNA triplex formation to trigger a cascade of hybridization events, leading to a localized fluorescent signal. nih.gov

Studies of DNA and RNA Structure and Function

This compound (5-TAMRA) serves as a valuable tool for investigating the structure and function of DNA and RNA. biosyn.comgenelink.com By covalently attaching 5-TAMRA to nucleic acids, researchers can utilize its fluorescent properties to probe various aspects of their behavior, including conformational changes and interactions with other molecules. scientificlabs.co.uk

One of the key techniques employing 5-TAMRA is Förster Resonance Energy Transfer (FRET). sigmaaldrich.comsigmaaldrich.com FRET studies with labeled DNA or RNA can provide distance-dependent information, allowing for the characterization of nucleic acid folding, bending, and the dynamics of their complexes. For example, the fluorescence of 5-TAMRA can be quenched by another fluorophore, such as fluoresceinisothiocyanate (FITC), when they are brought into close proximity on a DNA strand, indicating an interaction or conformational change. acs.org

Fluorescence lifetime and steady-state experiments on 5-TAMRA labeled DNA have revealed the existence of multiple conformational states of the dye-DNA complex. nih.gov These studies have shown that the distribution of these states is sensitive to environmental factors like temperature and ionic strength, providing insights into the photophysics of the dye when attached to DNA. nih.gov

Furthermore, 5-TAMRA is utilized in single-molecule studies to observe the behavior of individual DNA and RNA molecules in real-time. scientificlabs.co.uk These experiments offer a detailed view of molecular dynamics and interactions that are often obscured in ensemble measurements. The photostability of 5-TAMRA makes it a suitable fluorophore for such demanding applications. scientificlabs.co.uk

Detection of DNA Synthesis In Vivo

A significant application of this compound (5-TAMRA) in cellular and molecular biology is the detection of DNA synthesis in vivo. This is achieved through a powerful and sensitive technique that relies on the incorporation of a modified nucleoside, 5-ethynyl-2′-deoxyuridine (EdU), into newly synthesized DNA. pnas.org EdU is an analog of thymidine (B127349) and is readily incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. pnas.org

The detection of the incorporated EdU is accomplished through a copper(I)-catalyzed azide-alkyne cycloaddition reaction, a type of "click chemistry". pnas.orgbaseclick.eu In this reaction, the terminal alkyne group of EdU reacts with a fluorescent azide, such as 5-TAMRA-azide. jenabioscience.combaseclick.eu This covalent linkage results in the specific labeling of the newly synthesized DNA with the bright fluorescence of 5-TAMRA. baseclick.eu

This method offers several advantages over traditional techniques for detecting DNA synthesis, such as those using bromodeoxyuridine (BrdU). The click reaction is highly specific and occurs under mild conditions, allowing for excellent preservation of cellular and chromatin structure. pnas.org The small size of the 5-TAMRA-azide allows for efficient penetration into tissues and whole-mount preparations, enabling the analysis of cell proliferation in complex biological samples. pnas.org This technique has proven to be a fast and sensitive method for imaging DNA replication in a variety of research settings. pnas.orgbaseclick.eu

Nucleic Acid Ligand Screening Assays

This compound (5-TAMRA) plays a crucial role in the development of nucleic acid ligand screening assays, particularly those based on fluorescence polarization (FP). ubiqbio.comubiqbio.combmglabtech.com These assays are designed to identify and characterize molecules that bind to specific nucleic acid structures, such as RNA aptamers. ribocentre.org

In a typical FP-based ligand screening assay, a 5-TAMRA labeled nucleic acid probe (e.g., an RNA aptamer) is used. ribocentre.orgmdpi.com When the probe is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. bmglabtech.com However, when a ligand binds to the probe, the resulting complex has a larger molecular volume and tumbles more slowly. This slower rotation leads to an increase in the fluorescence polarization signal. bmglabtech.combmglabtech.com

This change in fluorescence polarization can be used to screen libraries of small molecules to identify potential ligands for the nucleic acid target. bmglabtech.com The assay can also be used to determine the binding affinity (Kd) of a ligand for the nucleic acid. researchgate.net

For example, 5-TAMRA has been used to label RNA aptamers that bind to the fluorophore itself, allowing for the study of the aptamer-ligand interaction. ribocentre.orgresearchgate.net In these studies, the binding of the aptamer to 5-TAMRA results in a change in the fluorescence properties of the dye, which can be monitored to characterize the binding event. researchgate.net

The table below summarizes key parameters of 5-TAMRA relevant to its use in ligand screening assays.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~543-565 nm | genelink.com |

| Emission Maximum (λem) | ~570-580 nm | genelink.com |

| Application | Fluorescence Polarization Assays | ubiqbio.comubiqbio.combmglabtech.combmglabtech.com |

NMR Resonance Assignment for RNA Aptamer-Ligand Complexes

This compound (5-TAMRA) has been instrumental in the structural elucidation of RNA aptamer-ligand complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov Specifically, it has been used as the ligand in studies aimed at determining the three-dimensional structure of RNA aptamers that bind to tetramethylrhodamine (TMR). researchgate.netnih.gov

The process of determining the structure of an RNA-ligand complex by NMR begins with the assignment of the NMR resonances to specific nuclei within the molecule. nih.gov This is a critical and often challenging step. By forming a complex between the RNA aptamer and 5-TAMRA, researchers can acquire a series of NMR spectra that provide information about the proximity of different atoms to one another. nih.gov

For instance, Nuclear Overhauser Effect (NOE) data provides through-space distance restraints between protons that are close to each other in the folded structure. nih.gov By analyzing these NOEs, along with other NMR data, scientists can piece together the three-dimensional fold of the RNA aptamer and identify the specific nucleotides that form the binding pocket for the 5-TAMRA ligand. researchgate.net

The resulting high-resolution structure provides invaluable insights into the principles of RNA folding and the molecular basis of ligand recognition by RNA. nih.gov This information can then be used to guide the rational design of new RNA aptamers with improved binding affinity and specificity, or to develop small molecules that target specific RNA structures. mdpi.com The use of 5-TAMRA in these studies has significantly advanced our understanding of RNA-small molecule interactions. researchgate.netbiorxiv.org

Advanced Photophysical Studies and Environmental Sensitivity of 5 Carboxytetramethylrhodamine Conjugates

Intrinsic Photophysical Characteristics of Conjugated 5-Carboxytetramethylrhodamine

The conjugation of this compound (5-TAMRA) to biomolecules, particularly DNA, induces significant changes in its photophysical properties. These alterations are a direct consequence of the local environment imposed by the macromolecule, leading to complex fluorescence behaviors that have been the subject of detailed research.

Fluorescence Lifetimes and Multiple Conformer States of Dye-DNA Complexes

When this compound (referred to as TMRh in some studies) is covalently attached to the 5' end of DNA oligonucleotides, it exhibits complex fluorescence decay kinetics. nih.gov This complexity arises from the existence of multiple conformational states of the dye-DNA complex in solution. nih.gov

Steady-state and lifetime fluorescence experiments have identified at least three distinct states for both single-stranded and double-stranded DNA labeled with 5-TAMRA. nih.gov Two of these states are fluorescent, characterized by different fluorescence lifetimes, while the third is a non-fluorescent "dark" species. nih.gov The distribution of the dye-DNA molecules among these states is highly dependent on environmental factors such as temperature and ionic strength. nih.gov

The observed fluorescence lifetimes for these states typically fall into two ranges: a shorter lifetime of approximately 0.5-1.0 nanoseconds (ns) and a longer lifetime in the range of 2.5-3.0 ns. nih.gov Studies using maximum entropy methods on 5-TAMRA-labeled DNA aptamers have also revealed two highly temperature-dependent fluorescence lifetimes. researchgate.net One lifetime is similar to that of the free dye, while the other is quenched and shows a temperature dependence indicative of a charge transfer reaction. researchgate.net This multiexponential decay is a hallmark of the dye existing in multiple, distinct environments when conjugated to DNA. nih.govresearchgate.net

Table 1: Conformational States of 5-TAMRA-DNA Complexes

| State | Characteristic | Fluorescence Lifetime |

|---|---|---|

| State 1 | Fluorescent | 0.5 - 1.0 ns nih.gov |

| State 2 | Fluorescent | 2.5 - 3.0 ns nih.gov |

| State 3 | Non-fluorescent (Dark Species) | N/A nih.gov |

Relationship between Fluorescence Quantum Yield and Nucleoside Environment

The fluorescence quantum yield of 5-TAMRA, a measure of its emission efficiency, is significantly influenced by the specific nucleoside environment when conjugated to oligonucleotides. researchgate.net The presence of certain nucleobases in close proximity to the dye can lead to a reduction, or quenching, of its fluorescence.

Research has shown that the fluorescence quantum yield of 5-TAMRA is particularly sensitive to the presence of adjacent guanine (B1146940) (dG) nucleotides in the oligonucleotide sequence. researchgate.netmedchemexpress.com This quenching effect is a key characteristic of many fluorescent dyes when conjugated to nucleic acids. nih.gov The quantum yield of 5-TAMRA has been reported to be approximately 0.1 when conjugated. tocris.comrndsystems.combio-techne.com However, another source reports a quantum yield of 0.38 and a lifetime of 5.7 ns. oup.com These variations can be attributed to the different local environments and the specific nature of the conjugate.

Table 2: Reported Photophysical Properties of 5-TAMRA

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | ~546 nm | medchemexpress.comtocris.comrndsystems.combio-techne.com |

| Emission Maximum (λem) | ~579-580 nm | medchemexpress.comtocris.comrndsystems.combio-techne.com |

| Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | tocris.comrndsystems.combio-techne.com |

| Quantum Yield (φ) | 0.1 | tocris.comrndsystems.combio-techne.com |

| Quantum Yield (φ) | 0.38 | oup.com |

| Fluorescence Lifetime (τ) | 5.7 ns | oup.com |

Molecular Interactions and Fluorescence Quenching Mechanisms

The fluorescence of 5-TAMRA conjugates is highly susceptible to quenching through various molecular interactions, particularly with the nucleobases of DNA. These quenching mechanisms are fundamental to the application of 5-TAMRA in nucleic acid-based assays.

Interaction with DNA Bases (e.g., Guanosine)

The most significant quenching interaction for 5-TAMRA conjugated to oligonucleotides is with the nucleobase guanine. oup.comnih.gov Guanine, having the highest electron-donating potential among the DNA bases, plays a crucial role in quenching the fluorescence of nearby dyes. oup.com This phenomenon, often referred to as "guanine quenching," is a key principle in the design of mutation detection probes. nih.gov

The quenching efficiency is dependent on the proximity of the guanine base to the fluorophore. oup.com Studies have shown that the fluorescence of 5-TAMRA is strongly quenched upon hybridization with a complementary strand containing guanine. jst.go.jp This quenching is attributed to a photoinduced electron transfer (PET) mechanism between the excited dye and the guanine base. nih.govjst.go.jp The quenching effect is so reliable that it can be used to discriminate between wild-type and mutant DNA sequences where the presence or absence of a guanine at a specific position leads to a measurable change in fluorescence. nih.gov

Long-Ranged Electron Interaction within Labeled Nucleic Acids

Beyond direct contact quenching, long-range interactions within the nucleic acid structure can also influence the fluorescence of conjugated 5-TAMRA. Electron transfer can occur between bases in the DNA double helix, mediating interactions between the dye and distant nucleobases. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is another important long-range interaction that can modulate the fluorescence of 5-TAMRA. scholaris.ca In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule over distances typically in the range of 1-10 nm. scholaris.ca 5-TAMRA is often used as an acceptor in FRET pairs with dyes like fluorescein (B123965) (FAM) or Cyanine 3 (Cy3). nih.govscholaris.ca The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor, making it a powerful tool for studying conformational changes and intermolecular binding events in nucleic acids. scholaris.canih.gov

Environmental Sensitivity of Conjugated Dyes

The fluorescence properties of 5-TAMRA are inherently sensitive to its local environment, a characteristic that is exploited in the design of fluorescent biosensors. baseclick.eumdpi.com When conjugated to a peptide or nucleic acid, changes in the surrounding environment upon analyte binding or conformational changes can lead to alterations in the dye's fluorescence intensity, lifetime, or emission spectrum. mdpi.com

This environmental sensitivity arises from a combination of factors, including changes in solvent polarity, viscosity, and specific interactions with neighboring chemical groups. mdpi.com For instance, the folding of a peptide scaffold can alter the microenvironment around the conjugated dye, leading to a detectable change in its fluorescence. mdpi.com While some applications require environmentally insensitive probes, the inherent sensitivity of dyes like 5-TAMRA is a valuable attribute for creating sensors that report on molecular events. researchgate.netbaseclick.eu However, it is important to note that some sources describe 5-TAMRA as being pH-insensitive. medchemexpress.com

Influence of Environmental Factors on Photophysical Properties

The photophysical characteristics of this compound (5-TAMRA) when conjugated to biomolecules are not static but are dynamically influenced by their immediate surroundings. Environmental parameters such as temperature, the ionic strength of the solution, and the nature of the solvent can significantly alter the fluorescence behavior of the dye. These sensitivities are crucial for the interpretation of fluorescence-based assays and provide a means to probe the local environment of the biomolecule.

Temperature Dependence of Fluorescence Dynamics

The fluorescence of 5-TAMRA conjugates is highly sensitive to changes in temperature. This dependence is a critical consideration in experiments like fluorescence resonance energy transfer (FRET) and DNA melting studies. When attached to biomolecules such as DNA oligonucleotides, the fluorescence of 5-TAMRA can exhibit complex kinetics that are strongly modulated by temperature. nih.govresearchgate.net

Studies on 5-TAMRA labeled DNA have revealed the existence of at least three distinct states for the dye-DNA complex: two fluorescent states with different lifetimes (a short-lived species around 0.5-1 ns and a long-lived one around 2.5-3 ns) and a non-fluorescent "dark" state. nih.gov The equilibrium and distribution among these states are strongly dependent on temperature. nih.gov As temperature increases, the fluorescence intensity of 5-TAMRA attached to single-stranded oligonucleotides tends to decrease dramatically. nih.gov This significant loss of signal can complicate the analysis of fluorescence melting data, as the change in fluorescence due to temperature can be comparable to the change seen upon the denaturation of a DNA duplex. nih.gov

Further investigation into 5-TAMRA conjugated to a DNA aptamer identified two distinct, highly temperature-dependent fluorescence lifetimes. researchgate.netx-mol.com One lifetime component behaves similarly to the free dye in solution, showing a modest temperature dependence. The second, however, is a quenched lifetime that exhibits a temperature dependence characteristic of a charge transfer reaction. researchgate.netx-mol.com This suggests that temperature changes can induce or alter specific interactions between the dye and the biomolecule, leading to different non-radiative decay pathways.

| Conjugate System | Observed Temperature Effect | Research Finding | Citation |

| 5-TAMRA-DNA Aptamer | Two highly temperature-dependent fluorescence lifetimes discovered. | One lifetime is similar to free TAMRA; the other is quenched and its temperature dependence suggests a charge transfer reaction. | researchgate.netx-mol.com |

| 5-TAMRA-Oligonucleotide | Fluorescence dramatically decreases with increasing temperature. | This significant signal loss can complicate the analysis of thermal melting curves. | nih.gov |

| 5-TAMRA-DNA (single & double-stranded) | Distribution among three states (two fluorescent, one dark) is strongly temperature-dependent. | The dye-DNA complex exists in multiple, temperature-sensitive conformational states. | nih.gov |

Ionic Strength Effects on Dye-Biomolecule Conformation

The ionic strength of the surrounding medium plays a pivotal role in modulating the conformation of dye-biomolecule conjugates, particularly when the biomolecule is a charged polymer like DNA. nih.govnih.gov Changes in salt concentration affect the electrostatic interactions within the biomolecule and between the dye and the biomolecule, leading to conformational shifts that are reflected in the dye's photophysical properties.

For DNA oligonucleotides labeled with 5-TAMRA, the distribution between different conformational states (including fluorescent and non-fluorescent species) is strongly dependent on the ionic strength of the solution. nih.gov In studies using single-molecule FRET (smFRET), an increase in ionic strength was shown to cause single-stranded DNA (ssDNA) molecules, labeled with a 5-TAMRA derivative as a donor, to collapse. nih.gov This compaction, which results from the screening of negative charges on the phosphate (B84403) backbone by cations in the solution, reduces the end-to-end distance of the DNA strand and consequently increases the FRET efficiency. nih.gov

The effect of different cations on DNA conformation has been observed to follow the Hofmeister series, indicating that the specific nature of the ions, not just their concentration, can influence the dye-biomolecule structure. nih.gov These ionic strength-dependent conformational changes are also a critical factor in the context of biosensors, such as field-effect transistors (FETs), where interactions occur within the Debye length, a parameter that is itself highly dependent on the ionic strength of the sample. google.com

| System | Effect of Increasing Ionic Strength | Underlying Mechanism | Citation |

| 5(6)-carboxytetramethylrhodamine-ssDNA | Collapse of ssDNA molecules, leading to higher FRET efficiency. | Ionic screening of the phosphate backbone reduces persistence length, causing molecular compaction. | nih.gov |

| 5-TAMRA-DNA | Alters the distribution among multiple, distinct conformational states. | Modulation of electrostatic interactions between the dye and the DNA molecule. | nih.gov |

Solvent Environment Effects (e.g., polarity, viscosity)

The solvent environment directly surrounding the 5-TAMRA conjugate significantly impacts its photophysical properties. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the absorption and emission spectra, quantum yield, and fluorescence lifetime of the dye.